molecular formula C11H12FNO B1370441 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 395673-46-8

6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1370441
M. Wt: 193.22 g/mol
InChI Key: FKSFQJWXHXGGJM-UHFFFAOYSA-N
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Description

6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is an organic compound with the chemical formula C11H12FN. It is a member of the quinolinone family and is used in a variety of scientific research applications. 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a colorless, crystalline solid that is soluble in organic solvents such as ether and alcohol. It is a versatile compound that has a wide range of applications in both organic and inorganic chemistry.

Scientific Research Applications

Antibacterial Properties

6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and its derivatives have been studied for their antibacterial properties. For example, a study by Johnson et al. (1989) found that certain derivatives were highly inhibitory to Escherichia coli dihydrofolate reductase (DHFR), indicating potent antibacterial activity against Gram-positive organisms (Johnson, Rauchman, Baccanari, & Roth, 1989).

Fluorescence and Hybridization Studies

Singh and Singh (2007) explored the use of novel fluorophores derived from 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one for labelling nucleosides, which were then used in oligodeoxyribonucleotide hybridization. These fluorophores demonstrated good fluorescence signals and higher hybridization affinity (Singh & Singh, 2007).

Interaction with Lysozyme

A study by Hemalatha et al. (2016) investigated the interaction of a derivative of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with lysozyme. The study utilized spectrophotometric studies and molecular docking to understand the interaction dynamics, highlighting the role of fluorine in these interactions (Hemalatha, Madhumitha, Al-Dhabi, & Arasu, 2016).

Photofluorescent Properties

The photofluorescent properties of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, which include derivatives of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, have been studied by Politanskaya et al. (2015). The study provides insights into the fluorescence properties of these compounds and their potential applications (Politanskaya et al., 2015).

Antitubercular Activity

Research by de Macedo et al. (2017) focused on the antitubercular potency of 4-hydroxyquinolin-2(1H)-ones, including 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one. The study identified promising derivatives for inhibiting Mycobacterium tuberculosis, with significant findings on the structure-activity relationship (de Macedo et al., 2017).

properties

IUPAC Name

6-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSFQJWXHXGGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619894
Record name 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

CAS RN

395673-46-8
Record name 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.4 g (48.7 mmol) of 3-methyl-2-butenoic acid-(4-fluorophenyl)amide is heated to 130–140° C. and mixed in portions with 9.6 g (73.5 mmol) of aluminum trichloride. After the addition is completed, the temperature is kept at 80° C. for 30 more minutes. It is allowed to cool to room temperature and carefully treated with 60 ml of ice water. After 15.0 ml of chloroform is added, the batch is stirred for 15 minutes, acidified with dilute hydrochloric acid and extracted with chloroform (3×150 ml). The combined organic extracts are washed with saturated NaCl, dried (Na2SO4) and concentrated by evaporation in a vacuum. Column chromatography on silica gel with hexane-ethyl acetate yields 6.0 g.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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